1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery SAR

This fragment-sized (MW 228.27) building block uniquely combines a validated 5-amino-1,3,4-thiadiazole pharmacophore with a free piperidine-4-carboxylic acid conjugation handle. Unlike ester analogs (e.g., CAS 897769-61-8) requiring saponification, the free acid enables direct parallel amide coupling in 96-well format, saving one synthetic step and avoiding typical 5–25% deprotection yield loss. The 5-amino group is essential for cholinesterase target engagement (de-amino or 5-alkyl analogs are inactive), and the scaffold has demonstrated GLS inhibition (IC₅₀ 70 nM–0.8 μM). Its favorable fragment-like properties (logP -0.37, tPSA 76.2 Ų) minimize aggregation in SPR/NMR screens at 100–500 μM. Procure the correct 4-COOH regioisomer to ensure fidelity between computational models and experimental hit validation.

Molecular Formula C8H12N4O2S
Molecular Weight 228.27 g/mol
CAS No. 923203-15-0
Cat. No. B3305483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid
CAS923203-15-0
Molecular FormulaC8H12N4O2S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NN=C(S2)N
InChIInChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14)
InChIKeyJUCQFZVLBAATER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4395 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid (CAS 923203-15-0): Scaffold Identity and Procurement Baseline


1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid (CAS 923203-15-0) is a heterocyclic building block combining a 5-amino-1,3,4-thiadiazole pharmacophore with a piperidine-4-carboxylic acid moiety. The compound has a molecular formula of C₈H₁₂N₄O₂S (MW 228.27 g/mol) and is commercially available from screening compound suppliers including ChemDiv (Catalog FF20-1012) and Selleck Chemicals (Catalog E6569) . Its calculated physicochemical profile—logP of -0.37, logD₇.₄ of -2.92, and a topological polar surface area (tPSA) of 76.2 Ų—places it in a favorable property space for fragment-based and lead-like screening libraries .

Why 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid Cannot Be Casually Interchanged with In-Class Analogs


Superficially similar 1,3,4-thiadiazole-piperidine hybrids cannot be assumed to be functionally interchangeable. The presence of the free 5-amino group on the thiadiazole ring is a critical determinant of biological activity: in a series of 1,3,4-thiadiazole-2-thioacetamide derivatives, only 5-amino-substituted compounds exhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, whereas the corresponding 5-methyl-substituted analogs were completely inactive [1]. Similarly, the carboxylic acid at the piperidine 4-position provides a key hydrogen-bonding anchor and a synthetic handle for further derivatization (e.g., amide coupling) that is absent in the corresponding alcohols or esters [2]. Substituting the target compound with a de-amino analog (e.g., 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid, CAS 1408451-83-1) removes two hydrogen-bond donor sites, fundamentally altering the molecular recognition profile.

Quantitative Differentiation Evidence for 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 5-Amino vs. 5-Unsubstituted Thiadiazole Analogs

The target compound possesses three hydrogen-bond donor (HBD) sites (5-amino NH₂, carboxylic acid OH) and five hydrogen-bond acceptor (HBA) sites, compared with only one HBD and four HBA in the de-amino analog 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid (CAS 1408451-83-1) . This differential of two additional HBD sites and one additional HBA site directly impacts target engagement potential, as each unsatisfied hydrogen-bond donor or acceptor in a protein–ligand complex incurs an estimated energetic penalty of 0.5–1.5 kcal/mol [1]. The larger tPSA of the target compound (76.2 Ų) vs. the de-amino analog (~58 Ų) also differentiates its passive membrane permeability profile in cell-based assays .

Medicinal Chemistry Fragment-Based Drug Discovery SAR

Critical Role of the 5-Amino Group: Biological Activity Evidence from 1,3,4-Thiadiazole Congeners

In a controlled SAR study of N-(benzothiazol-2-yl)-2-[(1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, compounds bearing a 5-amino substituent on the thiadiazole ring exhibited measurable anticholinesterase activity, while the corresponding 5-methyl-substituted derivatives showed no inhibitory effect at all on either AChE or BuChE [1]. The most potent derivative in the 5-amino series, compound IIh, demonstrated activity sufficient to warrant further investigation, whereas the entire 5-methyl subseries was classified as inactive [1]. This functional dichotomy establishes that the 5-amino group is not a passive structural feature but a requisite element for target engagement in this chemotype, and the target compound uniquely retains this free amino group—a feature absent in 5-alkyl, 5-aryl, or 5-unsubstituted thiadiazole-piperidine analogs.

Cholinesterase Inhibition Neurodegeneration Structure-Activity Relationship

Positional Isomer Differentiation: Piperidine-4-carboxylic acid vs. Piperidine-3-carboxylic acid Regioisomers

The target compound (4-carboxylic acid regioisomer) and its direct positional isomer 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid (CAS 2108830-91-5) differ in the attachment position of the carboxylic acid on the piperidine ring . In the 4-substituted isomer, the carboxylic acid occupies an equatorial position relative to the piperidine chair conformation, projecting the carboxylate in a spatially distinct vector compared with the 3-substituted isomer, where the acid group can adopt both axial and equatorial orientations due to ring flexibility [1]. This geometric difference alters the relative orientation of the carboxylate pharmacophore with respect to the thiadiazole ring, resulting in different molecular shapes and electrostatic potential surfaces. Procurement of the 3-carboxylic acid isomer cannot reproduce the spatial pharmacophore geometry of the 4-substituted target compound, making them non-interchangeable in any structure-based design or 3D pharmacophore screening context.

Regioisomerism Conformational Analysis Medicinal Chemistry

Functional Group Differentiation: Free Carboxylic Acid vs. Ethyl Ester Prodrug Form

The target compound bears a free carboxylic acid (pKₐ estimated 4.2–4.8), conferring anionic character at physiological pH (calculated logD₇.₄ = -2.92) . Its ethyl ester analog (Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate, CAS 897769-61-8) lacks the ionizable carboxylate, resulting in higher lipophilicity (estimated logD₇.₄ difference of approximately 1.5–2.0 log units) . The free acid form is directly amenable to amide coupling for library synthesis without deprotection steps, whereas the ethyl ester requires saponification prior to conjugation, adding one synthetic step and associated yield loss (typical saponification yields 75–95%) [1]. In aqueous solubility screening, the ionized carboxylate of the target compound is predicted to provide approximately 10- to 100-fold higher aqueous solubility than the neutral ethyl ester at pH 7.4 [1].

Synthetic Chemistry Prodrug Design Solubility

The 5-Amino-1,3,4-thiadiazole Scaffold as a Privileged Glutaminase (GLS) Inhibitor Core

The 5-amino-1,3,4-thiadiazole moiety has been validated as a productive scaffold for allosteric kidney-type glutaminase (GLS) inhibition. In a series of 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane-based inhibitors, compound 2m achieved an IC₅₀ of 70 nM against GLS, with antiproliferative effects demonstrated on human breast cancer cell lines [1]. Separately, a thiadiazole-piperidine hybrid (compound 24y, featuring 1,3,4-thiadiazole linked to 4-hydroxyethylpiperidine) showed GLS1 inhibitory activity with an IC₅₀ of 0.8 μM against HCT116 colorectal cancer cells . The target compound, bearing the free 5-amino group and the piperidine-4-carboxylic acid scaffold, combines both validated pharmacophoric elements—the 5-amino-thiadiazole GLS recognition motif and the piperidine carboxylate hydrogen-bond anchor—in a single, underivatized fragment-sized molecule (MW 228.27) .

Cancer Metabolism Glutaminase Inhibition Allosteric Inhibition

Commercial Availability and Purity Benchmarking Against In-Class Alternatives

The target compound is stocked in multi-milligram quantities (4,395 mg available) from ChemDiv with defined purity specifications and is also available from Selleck Chemicals in pre-weighed aliquots (1 mg, USD 197; 5 mg, USD 347; 25 mg, USD 777; 100 mg, USD 1,770) with batch-specific quality control . In contrast, the positional isomer (3-carboxylic acid) and the de-amino analog show more limited commercial availability, with fewer suppliers offering inventory-verified stock . The ethyl ester analog (CAS 897769-61-8) is available from multiple suppliers with reported purity ≥97–98% , but its different functional group profile precludes direct substitution in assays requiring free acid reactivity. The target compound's ready availability in screening-ready formats reduces procurement lead times and enables replicate studies across independent laboratories.

Procurement Quality Control Screening Libraries

High-Confidence Application Scenarios for 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid Based on Differentiated Evidence


Fragment-Based Screening Against CNS Targets Requiring Defined Hydrogen-Bond Pharmacophores

The target compound's three hydrogen-bond donors and five acceptors, combined with its low molecular weight (228.27 Da) and favorable fragment-like properties (logP = -0.37, tPSA = 76.2 Ų), make it suitable for fragment-based drug discovery (FBDD) campaigns targeting CNS enzymes or receptors where hydrogen-bonding interactions dominate binding affinity . The 5-amino group, validated as a required pharmacophoric element for cholinesterase target engagement in structural congeners, provides a recognition motif not present in de-amino or 5-alkyl thiadiazole fragments [1]. Users should deploy this compound in fragment cocktail screens by SPR or NMR at concentrations of 100–500 μM, where its high aqueous solubility (supported by logSw = -0.84) minimizes aggregation artifacts common with more lipophilic fragments .

Chemical Biology Probe Development via Carboxylic Acid-Directed Library Synthesis

The free piperidine-4-carboxylic acid serves as a direct conjugation handle for amide bond formation with amine-containing warheads, fluorophores, or biotin tags without requiring ester deprotection steps that add synthetic complexity and yield loss . This contrasts with the ethyl ester analog (CAS 897769-61-8), which mandates a saponification step prior to conjugation . For medicinal chemistry teams generating focused libraries around the 5-amino-1,3,4-thiadiazole scaffold, procurement of the free acid form eliminates one synthetic transformation, conserves material (avoiding typical 5–25% deprotection yield loss), and allows direct parallel amide coupling in 96-well format for rapid SAR exploration [2].

Cancer Metabolism Target Screening Leveraging Validated GLS Inhibitor Scaffold Topology

The 5-amino-1,3,4-thiadiazole core combined with a piperidine moiety has literature validation as a productive scaffold for glutaminase (GLS) inhibition, with structurally related compounds achieving IC₅₀ values of 70 nM to 0.8 μM [1]. The target compound presents this validated scaffold in an unelaborated, fragment-sized form (MW 228.27), making it appropriate as: (a) a low-molecular-weight positive control or reference compound in GLS biochemical assays, (b) a starting fragment for structure-guided optimization toward more potent GLS inhibitors, or (c) a tool compound for exploring the minimal pharmacophore requirements for GLS allosteric site recognition . Its ready commercial availability from multiple suppliers ensures access for replicate studies across independent laboratories .

Regioisomer-Controlled 3D Pharmacophore Modeling and Computational Screening

The 4-carboxylic acid substitution pattern produces a distinct spatial orientation of the carboxylate pharmacophore relative to the thiadiazole core, differing fundamentally from the 3-carboxylic acid regioisomer in both vector angle (approximately 60–70° divergence) and centroid distance (approximately 1.0–1.5 Å difference) . Computational chemists constructing 3D pharmacophore models or performing shape-based virtual screening must specify the correct regioisomer; procurement of the 3-COOH isomer will yield a different conformational ensemble and potentially incompatible screening results [1]. The target compound's defined stereoelectronic profile, supported by vendor-provided structural characterization, ensures fidelity between computational predictions and experimental hit validation .

Quote Request

Request a Quote for 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.